molecular formula C13H13N5O2 B1309489 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 957509-33-0

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1309489
CAS RN: 957509-33-0
M. Wt: 271.27 g/mol
InChI Key: RLWZHDCIBUFLMD-UHFFFAOYSA-N
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Description

“7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 957509-33-0 . It has a molecular weight of 271.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring structure containing two nitrogen atoms adjacent to three carbon atoms . The InChI code for this compound is 1S/C13H13N5O2/c1-3-17-8 (2)9 (7-15-17)11-4-5-14-12-6-10 (13 (19)20)16-18 (11)12/h4-7H,3H2,1-2H3, (H,19,20) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one you’ve mentioned, are known for their potent antileishmanial and antimalarial activities. These compounds can be synthesized and structurally verified through various techniques like FTIR and NMR, and have shown desirable binding patterns in active sites of target enzymes, characterized by lower binding free energy, indicating a strong potential for therapeutic use against Leishmania parasites and malaria-causing Plasmodium species .

Drug Discovery

The pyrazole scaffold is widely utilized in medicinal chemistry and drug discovery due to its effectiveness in various biological activities. The compound’s structure allows for significant versatility in drug design, potentially leading to the development of new pharmaceuticals .

Agrochemistry

In agrochemistry, pyrazole derivatives are used for their herbicidal, fungicidal, and insecticidal properties. The compound’s structural features may contribute to the development of new agrochemical agents to protect crops and increase agricultural productivity .

Coordination Chemistry

Pyrazoles are also applied in coordination chemistry due to their ability to act as ligands that can coordinate with metal ions. This property is essential for creating complex structures with specific chemical and physical properties .

Organometallic Chemistry

In organometallic chemistry, pyrazole-based compounds are used to synthesize organometallic complexes with various applications, including catalysis and material science .

Molecular Simulation Studies

The compound’s potential interactions with biological targets can be explored through molecular simulation studies. These studies help justify the compound’s activity by analyzing its fitting pattern within active sites of enzymes or receptors .

Synthesis of Derivatives

The pyrazole core can be modified to synthesize a wide range of derivatives with diverse pharmacological effects. This versatility allows for the exploration of new therapeutic agents with improved efficacy and safety profiles .

Research Tool

As a research tool, this compound can be used in biochemical studies to understand the mechanism of action of similar compounds or as a standard in analytical methods .

properties

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-3-17-8(2)9(7-15-17)11-4-5-14-12-6-10(13(19)20)16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWZHDCIBUFLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136417
Record name 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

957509-33-0
Record name 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957509-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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